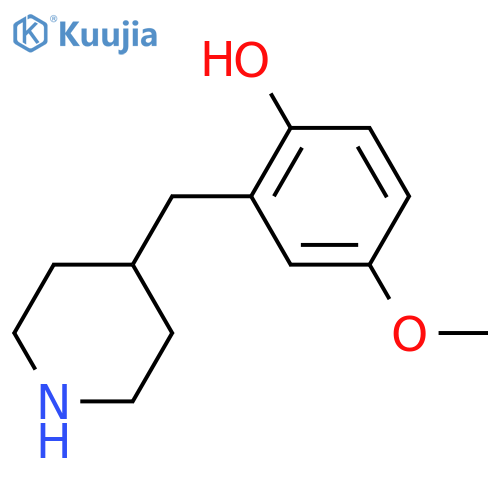Cas no 1895090-58-0 (4-methoxy-2-(piperidin-4-yl)methylphenol)

1895090-58-0 structure
商品名:4-methoxy-2-(piperidin-4-yl)methylphenol
4-methoxy-2-(piperidin-4-yl)methylphenol 化学的及び物理的性質
名前と識別子
-
- 4-methoxy-2-(piperidin-4-yl)methylphenol
- 4-methoxy-2-[(piperidin-4-yl)methyl]phenol
- 1895090-58-0
- EN300-1756134
-
- インチ: 1S/C13H19NO2/c1-16-12-2-3-13(15)11(9-12)8-10-4-6-14-7-5-10/h2-3,9-10,14-15H,4-8H2,1H3
- InChIKey: HDTTUMJDFPOQGQ-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(=CC=1CC1CCNCC1)OC
計算された属性
- せいみつぶんしりょう: 221.141578849g/mol
- どういたいしつりょう: 221.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
4-methoxy-2-(piperidin-4-yl)methylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1756134-1.0g |
4-methoxy-2-[(piperidin-4-yl)methyl]phenol |
1895090-58-0 | 1g |
$1214.0 | 2023-06-03 | ||
| Enamine | EN300-1756134-10.0g |
4-methoxy-2-[(piperidin-4-yl)methyl]phenol |
1895090-58-0 | 10g |
$5221.0 | 2023-06-03 | ||
| Enamine | EN300-1756134-10g |
4-methoxy-2-[(piperidin-4-yl)methyl]phenol |
1895090-58-0 | 10g |
$5221.0 | 2023-09-20 | ||
| Enamine | EN300-1756134-1g |
4-methoxy-2-[(piperidin-4-yl)methyl]phenol |
1895090-58-0 | 1g |
$1214.0 | 2023-09-20 | ||
| Enamine | EN300-1756134-5g |
4-methoxy-2-[(piperidin-4-yl)methyl]phenol |
1895090-58-0 | 5g |
$3520.0 | 2023-09-20 | ||
| Enamine | EN300-1756134-5.0g |
4-methoxy-2-[(piperidin-4-yl)methyl]phenol |
1895090-58-0 | 5g |
$3520.0 | 2023-06-03 | ||
| Enamine | EN300-1756134-0.05g |
4-methoxy-2-[(piperidin-4-yl)methyl]phenol |
1895090-58-0 | 0.05g |
$1020.0 | 2023-09-20 | ||
| Enamine | EN300-1756134-0.1g |
4-methoxy-2-[(piperidin-4-yl)methyl]phenol |
1895090-58-0 | 0.1g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1756134-0.5g |
4-methoxy-2-[(piperidin-4-yl)methyl]phenol |
1895090-58-0 | 0.5g |
$1165.0 | 2023-09-20 | ||
| Enamine | EN300-1756134-0.25g |
4-methoxy-2-[(piperidin-4-yl)methyl]phenol |
1895090-58-0 | 0.25g |
$1117.0 | 2023-09-20 |
4-methoxy-2-(piperidin-4-yl)methylphenol 関連文献
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
1895090-58-0 (4-methoxy-2-(piperidin-4-yl)methylphenol) 関連製品
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬